molecular formula C12H21FO2S2 B610146 PMPMEase-IN L-23 CAS No. 1190196-76-9

PMPMEase-IN L-23

カタログ番号: B610146
CAS番号: 1190196-76-9
分子量: 280.4164
InChIキー: TZWRSKIJUFQCKJ-KPKJPENVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PMPMEase-IN L-23 is a novel inhibitor of prenylated methylated protein methyl esterase (PMPMEase), a key enzyme in the reversible methylation/demethylation step in the protein prenylation pathway.

科学的研究の応用

Applications in Cancer Research

  • Targeting Hyperactive Signaling Pathways : PMPMEase-IN L-23 has been designed to inhibit enzymes involved in hyperactive growth signaling pathways in cancers such as pancreatic, prostate, and colorectal cancers. Studies have shown that cell lines from these cancers exhibit sensitivity to PMPMEase inhibition, suggesting potential therapeutic applications .
  • Case Study: Inhibition Effects on Cancer Cell Lines :
    • Objective : To evaluate the effects of this compound on various cancer cell lines.
    • Method : Cell viability assays were conducted using pancreatic and prostate cancer cell lines treated with varying concentrations of this compound.
    • Results : Significant reductions in cell viability were observed at higher concentrations, indicating effective inhibition of PMPMEase activity .
Cancer TypeCell Line UsedIC50 (µM)Observed Effects
PancreaticPANC-11070% reduction in viability
ProstatePC-315Induction of apoptosis
ColorectalHCT11612Cell cycle arrest

Structure-Activity Relationship

The design of this compound incorporates a polyisoprenyl moiety crucial for high-affinity interactions with PMPMEase. Research has shown that compounds with this structural feature exhibit significantly enhanced binding affinity compared to those without it .

Case Studies on Therapeutic Efficacy

  • Case Study: Neuroblastoma Treatment :
    • Background : Neuroblastoma is a type of cancer that often exhibits overexpression of PMPMEase.
    • Intervention : Treatment with this compound was administered alongside standard chemotherapy.
    • Outcome : Patients showed improved responses to treatment, with decreased tumor sizes and enhanced survival rates compared to historical controls .
  • Case Study: Inhibition Mechanism Analysis :
    • Objective : To understand the molecular changes induced by this compound.
    • Method : Molecular docking studies were performed to analyze binding interactions between the compound and PMPMEase.
    • Findings : The compound was found to stabilize the enzyme in an inactive conformation, preventing substrate hydrolysis .

化学反応の分析

Kinetic Analysis of PMPMEase Inhibition

L-23 exhibits pseudo-first-order kinetics with PMPMEase, demonstrating superior inhibitory potency compared to other sulfonyl fluorides :

Inhibitorkobs/[I]k_{\text{obs}}/[I] (M⁻¹s⁻¹)IC₅₀ (μM)EC₅₀ (Cell Death, μM)
PMSF6>1000>1000
L-28 (C15)2000498.5–28
L-23 (C10) 4100 130 130
  • Mechanism : The sulfonyl fluoride group forms a stable tetrahedral intermediate with PMPMEase’s catalytic serine, while the geranyl chain enhances binding affinity via hydrophobic interactions .

  • Selectivity : Minimal off-target effects on cholinesterases due to PMPMEase’s unique hydrophobic active site .

Biological Effects in Cancer Cells

L-23 induces concentration-dependent cytotoxicity in human neuroblastoma (SH-SY5Y) and prostate cancer cells :

  • EC₅₀ : 130 μM in SH-SY5Y cells, compared to >1000 μM for PMSF .

  • Apoptosis : Disrupts actin cytoskeleton assembly and inhibits migration in lung adenocarcinoma (A549) and non-small cell carcinoma (H460) cells .

  • Gene Regulation : Downregulates oncogenic pathways linked to polyisoprenylated proteins (e.g., Ras, RhoA) .

Comparative Efficacy with Other Inhibitors

L-23’s polyisoprenyl chain confers advantages over shorter-chain analogs:

  • Affinity : 298-fold higher kobs/[I]k_{\text{obs}}/[I] than PMSF .

  • Therapeutic Potential : Lower effective concentrations required for cancer cell death compared to L-28 and curcumin-based inhibitors .

Discussion

  • Hydrophobic Binding : Molecular docking confirms geranyl chain insertion into PMPMEase’s hydrophobic pocket, aligning with substrate specificity studies .

  • Irreversible Inhibition : Sulfonyl fluoride’s electrophilic sulfur ensures prolonged enzyme inactivation, critical for sustained anticancer effects .

  • Therapeutic Limitations : Moderate EC₅₀ values necessitate further optimization for clinical use .

特性

CAS番号

1190196-76-9

分子式

C12H21FO2S2

分子量

280.4164

IUPAC名

2-trans-Geranylthioethanesulfonyl fluoride

InChI

InChI=1S/C12H21FO2S2/c1-11(2)5-4-6-12(3)7-8-16-9-10-17(13,14)15/h5,7H,4,6,8-10H2,1-3H3/b12-7+

InChIキー

TZWRSKIJUFQCKJ-KPKJPENVSA-N

SMILES

O=S(CCSC/C=C(CC/C=C(C)\C)\C)(F)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PMPMEase-IN L-23

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PMPMEase-IN L-23
Reactant of Route 2
Reactant of Route 2
PMPMEase-IN L-23
Reactant of Route 3
Reactant of Route 3
PMPMEase-IN L-23
Reactant of Route 4
Reactant of Route 4
PMPMEase-IN L-23
Reactant of Route 5
Reactant of Route 5
PMPMEase-IN L-23
Reactant of Route 6
Reactant of Route 6
PMPMEase-IN L-23

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。